molecular formula C8H6N2O2 B1336714 5-Hydroxy-4-azaindole-3-carbaldehyde CAS No. 1027068-77-4

5-Hydroxy-4-azaindole-3-carbaldehyde

Cat. No.: B1336714
CAS No.: 1027068-77-4
M. Wt: 162.15 g/mol
InChI Key: AXNMCDFZDRNVMZ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-azaindole-3-carbaldehyde is a nitrogen heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol. This compound is part of the indole family, which is known for its diverse biological and clinical applications .

Preparation Methods

The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . Another approach involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols in propan-2-ol . These methods provide good yields and are suitable for both laboratory and industrial production.

Chemical Reactions Analysis

5-Hydroxy-4-azaindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various reducing agents

Scientific Research Applications

5-Hydroxy-4-azaindole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Hydroxy-4-azaindole-3-carbaldehyde can be compared with other similar compounds, such as:

    1H-Indole-3-carbaldehyde: This compound is a precursor for the synthesis of biologically active molecules and has similar chemical properties.

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Azepinoindole: A tricyclic indole derivative with potential pharmacological applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMCDFZDRNVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440280
Record name 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027068-77-4
Record name 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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